ONO-8711 ONO-8711 Prostaglandin E2 (PGE2) initiates its cellular effects by activating one of four E prostanoid (EP) receptors, EP1-4. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1, respectively, versus 67 and 76 nM for mouse EP3 and human thromboxane receptor, respectively, and >1,000 nM for other receptors). ONO-8711 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. It also suppresses pain and acid-induced HCO3- secretion in the stomach.
ONO-8711 is a selective EP1 antagonist.
Brand Name: Vulcanchem
CAS No.: 216158-34-8
VCID: VC0538135
InChI: InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
SMILES: CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Molecular Formula: C22H30ClNO4S
Molecular Weight: 440.0 g/mol

ONO-8711

CAS No.: 216158-34-8

Cat. No.: VC0538135

Molecular Formula: C22H30ClNO4S

Molecular Weight: 440.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ONO-8711 - 216158-34-8

Specification

Description Prostaglandin E2 (PGE2) initiates its cellular effects by activating one of four E prostanoid (EP) receptors, EP1-4. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor (Ki = 0.6 and 1.7 nM for human and mouse EP1, respectively, versus 67 and 76 nM for mouse EP3 and human thromboxane receptor, respectively, and >1,000 nM for other receptors). ONO-8711 effectively reduces tumor incidence and multiplicity in mouse models of colon, breast, and oral cancer. It also suppresses pain and acid-induced HCO3- secretion in the stomach.
ONO-8711 is a selective EP1 antagonist.
CAS No. 216158-34-8
Molecular Formula C22H30ClNO4S
Molecular Weight 440.0 g/mol
IUPAC Name (Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid
Standard InChI InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1
Standard InChI Key VVEXPDRCGCQELD-CFDZEDGGSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O
SMILES CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Canonical SMILES CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3
Appearance Solid powder

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